zinc;12-hydroxyoctadecanoate

Description

Significance in Contemporary Materials Research

Zinc 12-hydroxyoctadecanoate (B1258542), also known as zinc 12-hydroxystearate, is gaining prominence in contemporary materials research due to its versatile properties. evitachem.com It is recognized for its role as a stabilizer in polymers, particularly in polyvinyl chloride (PVC) and polyolefins, where it enhances thermal stability and processing characteristics. nimbasia.com This contributes to the durability and performance of a wide array of plastic products. nimbasia.com

In the realm of nanotechnology and composite materials, its ability to form stable complexes with polymers is being explored to create materials with enhanced mechanical properties. evitachem.com Furthermore, its inherent antimicrobial properties, attributed to the zinc ions, make it a valuable additive in various formulations. evitachem.com The compound's utility extends to lubricants, where it acts as a thickener and anti-galling agent, and in the textile industry for waterproofing applications. nimbasia.comgoogle.com A Japanese patent highlights a novel structure of zinc 12-hydroxystearate with pores, suggesting its potential as a carrier for functional substances like catalysts, pharmaceuticals, and fragrances, or as a filler in materials such as rubber, paint, and films. google.com

Historical Context of Metal Soap Research

The study of metal soaps, which are metal salts of fatty acids, has a rich history. wikipedia.orgresearchgate.net Evidence of soap-like materials dates back to ancient Babylon around 2800 BC. wikipedia.org These early forms were created by heating a mixture of oil and wood ash. wikipedia.org In ancient times, the addition of lime to olive oil produced calcium soaps for lubricating greases. wikipedia.org

The scientific understanding and application of metal soaps have evolved significantly. In the art world, metal soaps like lead and zinc carboxylates have been identified as products of degradation in oil paintings, formed from the reaction of metal ions from pigments with fatty acids from the binding media. researchgate.netnist.govspringerprofessional.de This has been a crucial area of research for art conservation. researchgate.netnist.gov Industrially, metal soaps are key components in lubricating greases, with lithium stearate (B1226849) being a commercially important example. wikipedia.org They are also used as thickeners to increase the viscosity of oils and as rheology modifiers in modern artists' oil paints. wikipedia.org The synthesis of metal soaps can be achieved by neutralizing fatty acids with metal oxides. wikipedia.org The versatility and wide range of applications of metal soaps in various industries underscore their long-standing importance. researchgate.net

Scope of Academic Inquiry into Zinc 12-Hydroxyoctadecanoate Systems

Academic inquiry into zinc 12-hydroxyoctadecanoate systems is multifaceted, exploring its synthesis, properties, and applications. Research delves into various synthesis methods, such as the reaction of 12-hydroxystearic acid with a zinc salt, to produce the compound. evitachem.comgoogle.com A specific patented method involves saponifying 12-hydroxystearic acid with potassium hydroxide (B78521) and then reacting the resulting potassium 12-hydroxystearate with an aqueous zinc salt solution at a controlled temperature. google.com

Investigations into its physical and chemical properties are crucial for its application in different fields. For instance, its low thickening ability in mineral oil has been a subject of study in the context of lubricating greases, where it is often used as a co-thickener. google.comepo.org In materials science, research focuses on its role in creating composite materials and its use in coatings for medical articles. evitachem.comgoogle.com The study of its behavior in polymer systems, particularly its function as a stabilizer, is another significant area of academic pursuit. nimbasia.com Furthermore, its potential as a heterogeneous catalyst in supported complexes is being explored for various chemical syntheses. researchgate.netresearchgate.net

Interactive Data Table: Properties of Zinc 12-Hydroxyoctadecanoate

| Property | Value | Source |

| Chemical Name | zinc bis[12-hydroxyoctadecanoate] | lookchem.comchemicalbook.com |

| CAS Number | 35674-68-1 | lookchem.combuyersguidechem.com |

| Molecular Formula | C36H70O6Zn | chemicalbook.comchemspider.com |

| Molecular Weight | 664.3274 g/mol | lookchem.comchemicalbook.com |

Interactive Data Table: Research Findings on Zinc 12-Hydroxyoctadecanoate Synthesis

| Synthesis Method | Reactants | Key Conditions | Outcome | Reference |

| Precipitation | 12-hydroxystearic acid, Potassium hydroxide, Aqueous zinc salt solution | Reaction temperature of 50-95°C | Produces a white zinc 12-hydroxystearate with a porous structure. | google.com |

| General Synthesis | 12-hydroxystearic acid, Zinc source (e.g., zinc oxide) | Not specified in detail | Formation of zinc 12-hydroxystearate for various applications. | evitachem.comgoogle.com |

Structure

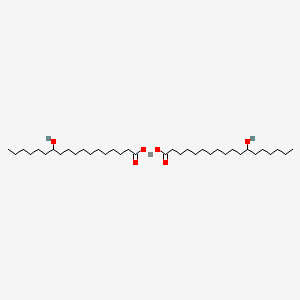

2D Structure

Properties

CAS No. |

35674-68-1 |

|---|---|

Molecular Formula |

C36H70O6Zn |

Molecular Weight |

664.3 g/mol |

IUPAC Name |

zinc;12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

InChI Key |

FRZSCIVUSFMNBX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Precipitation Synthesis Routes

The precipitation method, often referred to as the double decomposition or metathesis process, is a widely employed technique for producing high-purity metal soaps, including zinc 12-hydroxyoctadecanoate (B1258542). researchgate.netresearchgate.net This route generally involves the reaction of a water-soluble alkali metal salt of 12-hydroxystearic acid with a soluble zinc salt in an aqueous medium, leading to the precipitation of the insoluble zinc soap. researchgate.netgoogle.com

The double decomposition process is typically a two-step reaction. researchgate.net

Saponification: The first step involves the saponification of 12-hydroxystearic acid with a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide, in heated water to form a water-soluble alkali 12-hydroxystearate soap. researchgate.netgoogle.com Research has shown that using potassium hydroxide for saponification is crucial for obtaining a specific, novel crystalline structure of zinc 12-hydroxyoctadecanoate, whereas using sodium hydroxide does not yield the same result. google.com

Precipitation (Metathesis): In the second step, a solution of a soluble zinc salt, commonly zinc sulfate, is added to the alkali soap solution. researchgate.netgoogle.comgoogle.com This causes a metathesis reaction where the zinc ions replace the alkali metal ions, resulting in the formation of water-insoluble zinc 12-hydroxyoctadecanoate, which precipitates out of the solution as a slurry. google.com

Step 1 (Saponification): C₁₈H₃₆O₃ + KOH → K(C₁₈H₃₅O₃) + H₂O

Step 2 (Precipitation): 2K(C₁₈H₃₅O₃) + ZnSO₄ → Zn(C₁₈H₃₅O₃)₂↓ + K₂SO₄

Following the reaction, the precipitated product is filtered, washed extensively with water to remove byproducts like potassium sulfate, and then dried and pulverized to obtain the final powder. google.comgoogle.com

The physical and chemical properties of the final product are highly dependent on the precise control of reaction parameters during the precipitation process. Key parameters that are optimized include temperature, reactant concentrations, and aging time. google.com

Temperature: The reaction temperature significantly influences the particle growth and aspect ratio of the resulting zinc 12-hydroxyoctadecanoate. Studies indicate that the optimal temperature range for the reaction is between 45°C and 95°C, with a preferred range of 50°C to 80°C. google.com Higher temperatures within this range tend to produce particles with a larger aspect ratio. However, exceeding 95°C can lead to undesirable aggregation of the product particles. Conversely, temperatures below 45°C inhibit particle growth, making it difficult to achieve the desired crystalline structure. google.com

Concentration: The concentration of the reactant solutions—potassium 12-hydroxystearate and the zinc salt—also plays a critical role. The typical concentration range for both aqueous solutions is between 0.1% and 10% by weight. google.com If the concentrations are too low, the resulting product slurry is very dilute, which reduces production efficiency. Low concentrations can also potentially lead to hydrolysis of the zinc 12-hydroxyoctadecanoate. google.com

Aging Time: After the addition of the zinc salt solution, the reaction mixture is typically stirred for a period, known as aging, to ensure the reaction goes to completion and to allow for the development of the desired crystal structure. A common practice is to age the mixture for about one hour while maintaining the reaction temperature. google.com

| Parameter | Effective Range | Preferred Range | Notes |

|---|---|---|---|

| Reaction Temperature | 45°C - 95°C | 50°C - 80°C | Affects particle aspect ratio; temperatures >95°C cause aggregation. |

| Reactant Concentration (wt%) | 0.1% - 10% | 0.1% - 5% | Low concentrations reduce efficiency and may cause hydrolysis. |

| Aging Time | ~1 hour | N/A | Ensures reaction completion and proper crystal formation. |

The stoichiometry of the reactants is a critical factor that directly impacts the reaction's completeness, product purity, and the efficiency of subsequent processing steps like filtration. The reaction between potassium 12-hydroxystearate and a zinc salt proceeds in a nearly quantitative manner. google.com

For optimal results, the zinc salt should be used in a range of 0.95 to 1.20 equivalents for every one equivalent of potassium 12-hydroxystearate. google.com

Excess Alkali Soap (Zinc Salt < 0.95 equivalents): If the zinc salt is used in a quantity less than 0.95 equivalents, unreacted potassium 12-hydroxystearate will remain in the reaction mixture. This unreacted soap can make the subsequent filtration of the product slurry difficult. google.com

Excess Zinc Salt (Zinc Salt > 1.20 equivalents): Using a significant excess of the zinc salt is not economical and increases the burden of washing the final product to remove the unreacted salt, which is necessary to achieve high purity. google.com

Therefore, maintaining a stoichiometric ratio close to the theoretical value, with a slight excess of the zinc salt, is generally preferred to drive the reaction to completion and ensure a high-purity product with good processability. google.com

Fusion-Based Synthesis Approaches

The fusion process, also known as the direct reaction method, is an alternative synthetic route that avoids the use of large volumes of water. researchgate.netiyte.edu.tr This method involves the direct reaction of molten 12-hydroxystearic acid with a zinc compound, typically zinc oxide, at elevated temperatures. researchgate.netepo.org

In the fusion process, 12-hydroxystearic acid is first heated above its melting point. Zinc oxide is then added directly to the molten acid. researchgate.netepo.org The mixture is stirred at a high temperature to facilitate the reaction, which produces zinc 12-hydroxyoctadecanoate and water as a byproduct. The water is typically removed by evaporation during the reaction. iyte.edu.tr

The stoichiometric reaction is:

2(C₁₈H₃₆O₃) + ZnO → Zn(C₁₈H₃₅O₃)₂ + H₂O

This method is advantageous due to its simplicity, low cost, and the absence of wastewater generation. iyte.edu.tr However, it often requires higher temperatures and can sometimes result in a product with lower purity compared to the precipitation method, as unreacted starting materials may remain. researchgate.netiyte.edu.tr For instance, in the production of lubricating greases, this reaction is carried out at temperatures between 130°C and 150°C. epo.org

| Parameter | Value | Reactants | Notes |

|---|---|---|---|

| Reaction Temperature | 130°C - 150°C | 12-Hydroxystearic Acid, Zinc Oxide | Water is evaporated off during the reaction. |

| Stoichiometry | 2:1 (Acid:Oxide) | 12-Hydroxystearic Acid, Zinc Oxide | Based on the chemical equation. |

To address some of the limitations of the traditional fusion process, such as the high reaction temperature and potential for incomplete reaction, modified fusion techniques have been explored. One such modification involves carrying out the reaction at a lower temperature in the presence of a small amount of water and a surfactant. iyte.edu.tr

In one study on zinc stearate (B1226849), a modified fusion process was conducted at 80°C for one hour with equivalent amounts of stearic acid and zinc oxide in the presence of water. Sodium stearate was added as a surfactant to try and improve the dispersion of the reactants. However, this particular modification did not show a significant increase in reactant dispersion, and unreacted raw materials were still present in the final product. iyte.edu.tr

Process engineering for the fusion method focuses on optimizing parameters like mixing rate and temperature control to decrease the reaction's induction time and drive the conversion to completion. researchgate.net For specific applications, catalysts such as hydrogen peroxide have been used in the direct synthesis of zinc stearate from stearic acid and zinc oxide to shorten the reaction time. iyte.edu.tr While specific applications of these advanced modifications for zinc 12-hydroxyoctadecanoate are not widely detailed, these principles of process intensification are relevant to improving the efficiency of fusion-based synthesis.

Catalyst-Assisted Synthesis Strategies

Role of Organic Acids as Catalysts

In the direct reaction (or fusion process) for producing zinc soaps, the organic acid, 12-hydroxyoctadecanoic acid, primarily functions as a principal reactant rather than a catalyst. The synthesis involves the direct neutralization of the fatty acid with a zinc source, such as zinc oxide or zinc hydroxide. Zinc itself, being a Lewis acid, can exhibit catalytic properties in various organic reactions, a characteristic that facilitates the interaction between the zinc cation and the carboxylate group of the fatty acid. mdpi.com

The reaction can be represented as: 2 RCOOH + ZnO → (RCOO)₂Zn + H₂O (where RCOOH is 12-hydroxyoctadecanoic acid)

In some variations of the fusion process, a small quantity of water is added to initiate the saponification. google.com This water can be seen as acting in a catalytic or initiating role, as it facilitates the initial interaction between the metal oxide and the fatty acid, which then proceeds exothermically. google.com The reaction is typically carried out at elevated temperatures, above the melting point of the fatty acid, to ensure a homogenous reaction mixture. acs.orggoogle.com

Novel Synthetic Pathways for Tailored Morphologies

Control over the physical structure of zinc 12-hydroxyoctadecanoate at the micro- and nanoscale is crucial for its application in various fields. Researchers have developed specific synthetic pathways to produce tailored morphologies, such as microtubes, by carefully selecting precursors and reaction conditions.

Formation of Microtube Structures via Specific Precursors

A notable synthetic pathway allows for the creation of zinc 12-hydroxyoctadecanoate with a unique hollow structure. This is achieved through a specific precipitation (or double decomposition) reaction. The key to this morphology lies in the choice of the alkali used for the initial saponification of 12-hydroxystearic acid.

The successful synthesis of these hollow structures requires the use of potassium hydroxide to form potassium 12-hydroxystearate as an intermediate precursor. google.com When an aqueous solution of this potassium soap is mixed with a zinc salt solution (e.g., zinc sulfate) at a controlled temperature range of 50–95°C, the resulting zinc 12-hydroxyoctadecanoate precipitates with a porous or hollow tubular structure. google.com It has been specifically noted that substituting potassium hydroxide with sodium hydroxide for the saponification step does not yield the same desired microtube morphology, highlighting the critical role of the potassium cation precursor in directing the final structure. google.com

Solvothermal and Co-precipitation Techniques in Related Metal-Fatty Acid Systems

Beyond the fusion process, solvothermal and co-precipitation methods are widely employed for the synthesis of metal-fatty acid compounds, offering greater control over particle size, crystallinity, and morphology.

Co-precipitation: This technique, also known as the double decomposition or precipitation method, is a common and efficient route. researchgate.netgoogle.com It involves two main steps:

Saponification: 12-hydroxyoctadecanoic acid is neutralized with a strong alkali (like potassium hydroxide or sodium hydroxide) in an aqueous solution to form a water-soluble alkali soap (potassium or sodium 12-hydroxyoctadecanoate). google.combaerlocher.com

Precipitation: A water-soluble zinc salt, such as zinc sulfate, is added to the alkali soap solution. A metathesis reaction occurs, leading to the immediate precipitation of the water-insoluble zinc 12-hydroxyoctadecanoate. google.combaerlocher.com

The particle characteristics can be influenced by reactant concentrations and precipitation rates. baerlocher.com

Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) using an organic solvent at temperatures above its boiling point. nih.govuchile.cl For zinc 12-hydroxyoctadecanoate, this would typically involve reacting a zinc precursor, like zinc acetate, with 12-hydroxyoctadecanoic acid in a solvent such as ethanol or ethylene glycol. researchgate.netbeilstein-journals.org The elevated temperature and pressure facilitate the reaction and crystallization process, often yielding highly crystalline nanoparticles with controlled shapes, such as nanorods or nanowires. uchile.cl The choice of solvent and the presence of additives can significantly influence the final product's morphology. uchile.clresearchgate.net

Below is a comparative table of these two synthesis techniques.

| Feature | Solvothermal Synthesis | Co-precipitation (Double Decomposition) |

| Reaction Medium | Organic solvent (e.g., ethanol, ethylene glycol) | Aqueous solution |

| Temperature | Elevated (typically >100 °C) | Near ambient to elevated (e.g., 60-95 °C) |

| Pressure | High (autogenous pressure in a sealed vessel) | Atmospheric |

| Key Advantage | High control over crystallinity, size, and morphology | High yield, rapid reaction, simple setup |

| Typical Precursors | Zinc salt (e.g., zinc acetate), 12-hydroxyoctadecanoic acid | Alkali salt of 12-hydroxyoctadecanoic acid, Zinc salt (e.g., zinc sulfate) |

| Byproducts | Volatile solvent byproducts (e.g., acetic acid) | Water-soluble inorganic salts (e.g., sodium sulfate) requiring washing |

Reaction Kinetics and Mechanistic Investigations of Zinc 12-Hydroxyoctadecanoate Formation

Understanding the reaction kinetics and mechanisms is essential for optimizing the synthesis of zinc 12-hydroxyoctadecanoate. Studies on the closely related zinc stearate provide significant insights into these aspects, particularly for the direct reaction or fusion process.

Kinetic studies of the fusion process have identified several key factors that influence the reaction rate:

Induction Time: The reaction often exhibits an initial induction period, a delay before the reaction proceeds at a significant rate. acs.orgacs.orgepa.gov

Temperature: The reaction is typically conducted at temperatures above the melting point of the final zinc soap product (around 120-140 °C for zinc stearate) to ensure the system remains molten and to provide sufficient energy to overcome the activation barrier. acs.orggoogle.com

The table below summarizes key kinetic findings from studies on the analogous zinc stearate fusion process.

| Kinetic Parameter/Factor | Observation/Effect | Reference |

| Induction Time | An initial delay is observed at the beginning of the reaction. | acs.orgacs.orgepa.gov |

| Stirring Rate | Increasing the stirring rate (e.g., from 400 to 750 rpm) decreases the induction time and reduces the overall reaction time. | acs.org |

| Temperature | Reaction is carried out at elevated temperatures (e.g., 140 °C) to maintain a molten state and ensure a sufficient reaction rate. | acs.org |

| Reaction Time | Complete reaction can take from 45 minutes to several hours depending on conditions. | acs.orggoogle.com |

| Mechanism | Believed to be a diffusion-controlled reaction at the solid-liquid interface between ZnO particles and molten fatty acid. | joenhermans.nl |

In contrast, the mechanism for the co-precipitation reaction is fundamentally different. It is a rapid, ion-exchange process that occurs in an aqueous solution between the dissolved alkali 12-hydroxyoctadecanoate and the zinc cations, leading to the swift formation and precipitation of the final product. researchgate.net

Structural Characterization and Morphological Analysis

Crystalline Structure Determination

The arrangement of atoms within a material is fundamental to its properties. For zinc 12-hydroxyoctadecanoate (B1258542), techniques like X-ray diffraction are pivotal in elucidating this arrangement.

X-ray Diffraction (XRD) Analysis of Bulk and Powdered Samples

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure of materials. When X-rays are directed at a crystalline sample, they are diffracted in specific patterns that are characteristic of the crystal lattice. Analysis of these patterns can reveal information about the atomic spacing within the crystal.

While comprehensive XRD data for zinc 12-hydroxyoctadecanoate is not extensively detailed in publicly available literature, related compounds such as zinc stearate (B1226849) have been studied. For instance, the XRD pattern of zinc stearate shows characteristic peaks at 2θ values of 6.40° and 19.58°. core.ac.ukiyte.edu.tr These peaks correspond to the lamellar stacking of the molecules. Given the structural similarity, it is plausible that zinc 12-hydroxyoctadecanoate would also exhibit a layered structure, which would be identifiable through its own unique XRD pattern.

Assessment of Crystallinity and Phase Purity

The crystallinity of a material refers to the degree of structural order. A highly crystalline material will produce sharp, well-defined peaks in an XRD pattern, while an amorphous (non-crystalline) material will produce a broad halo. The phase purity indicates the absence of other crystalline compounds.

Specific studies on the crystallinity and phase purity of zinc 12-hydroxyoctadecanoate are limited. However, a Japanese patent suggests that the synthesis conditions, such as reaction temperature, can influence the final product's properties, including the potential for aggregation at temperatures above 95°C. google.com This implies that controlling synthesis parameters is crucial for obtaining a product with desired crystallinity and purity.

Microscopic and Nanoscopic Morphologies

Beyond the atomic level, the shape, size, and surface features of particles, known as morphology, play a significant role in the material's behavior. Electron and atomic force microscopy are powerful tools for visualizing these characteristics.

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing details about particle shape, size distribution, and how particles aggregate. For metallic soaps like zinc 12-hydroxyoctadecanoate, particle morphology can range from fine powders to more complex structures.

A patent describing a novel form of zinc 12-hydroxystearate notes through electron microscopy that the compound can possess a unique structure with pores extending along its length. google.com This suggests a morphology that could be described as hollow or tube-like. The patent also indicates that the aspect ratio of these structures can be controlled by the reaction temperature. google.com For the related compound, calcium stearate, SEM micrographs have shown a lamellar (plate-like) structure with an average particle size of 600 nm. core.ac.uk

| Parameter | Zinc 12-hydroxyoctadecanoate (from patent) | Calcium Stearate (for comparison) |

| Observed Morphology | Porous, potentially hollow structures | Lamellar (plate-like) |

| Particle Size | Not specified | ~600 nm |

| Aggregation | Tendency to aggregate above 95°C | Not specified |

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a technique that can map the surface of a material at the nanoscale. It provides three-dimensional information about the surface topography, including roughness and the presence of fine nanostructures.

There is a lack of specific AFM studies on zinc 12-hydroxyoctadecanoate in the available literature. However, AFM has been used to study the surfaces of thin films of related compounds. For instance, an AFM study of a calcium stearate film showed a surface that was not smooth, with a peak-to-valley distance of 6 nm. core.ac.uk Such analysis for zinc 12-hydroxyoctadecanoate would be valuable in understanding its surface properties, which are important for applications where it is used as a coating or additive.

Analysis of Lamellar and Spherical Architectures

The molecular structure of long-chain fatty acid salts often leads to the formation of organized architectures. Lamellar, or layered, structures are common for metal stearates, arising from the alignment of the long hydrocarbon chains. core.ac.uk This is consistent with the plate-like morphology observed in some metal soaps.

The aforementioned patent for zinc 12-hydroxystearate describes a structure with pores, which deviates from a simple lamellar or spherical morphology. google.com This suggests that under specific synthesis conditions, more complex, potentially functional, architectures can be formed. The specific surface area of this novel form is reported to be 25 m²/g or more, which is a significant feature for applications requiring high surface area. google.com

Investigation of Filamentous Network Formation in Complex Systems

Zinc;12-hydroxyoctadecanoate, like other metal soaps, is known for its ability to act as a thickener, particularly in lubricating greases. This thickening property arises from the formation of a three-dimensional network of micro- or nanostructures that immobilizes the liquid (base oil) within its voids. The process is akin to a sponge holding water. The nature of this network is critical to the final properties of the complex system.

Research into the morphology of this compound has revealed the formation of unique, well-defined structures. A specific variant of this compound has been synthesized to form a microtube structure with pores extending longitudinally from at least one end face. These tubular or filamentous structures are the building blocks of the larger network. Electron microscopy has been used to characterize the dimensions of these fundamental units.

These individual microtubules or fibers entangle and interact to form a dense, three-dimensional network. In applications such as lubricating grease, this fibrous matrix is responsible for the semi-solid consistency of the product. The effectiveness of the thickener is related to the morphology and density of this network, which traps and holds the lubricating fluid until shear forces release it. While this compound alone can have low thickening power, its ability to form these networks is crucial when used as a co-thickener in complex grease formulations. google.com

Table 1: Morphological Dimensions of this compound Microtubes

| Parameter | Average Value Range |

|---|---|

| Length | 0.1 - 10 µm |

| External Diameter | 0.05 - 0.5 µm |

| Internal Diameter | 0.01 - 0.3 µm |

| Aspect Ratio (Length/External Diameter) | ≥ 2 |

Data sourced from patent information describing a specific microtube structure of zinc 12-hydroxystearate. google.com

Molecular Structure and Conformation

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Chemistry

Infrared (IR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound, particularly the coordination environment of the zinc ion. The analysis focuses on the vibrational frequencies of the carboxylate group (COO⁻), which are sensitive to the nature of the metal-oxygen bond.

The key spectral regions are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The frequency separation between these two bands, denoted as Δ (Δ = νₐₛ(COO⁻) - νₛ(COO⁻)), is used to infer the coordination mode of the carboxylate ligand to the zinc center. nih.gov Studies on analogous compounds like zinc stearate show that the coordination form is a bridging bidentate type. researchgate.netnih.gov In this arrangement, each carboxylate group bridges two different zinc ions, leading to the formation of a polymeric or layered structure. researchgate.net The zinc ions are typically found in a tetrahedral coordination environment, bonded to four oxygen atoms from four different carboxylate groups. researchgate.net

Two distinct packing geometries have been identified for crystalline zinc soaps based on IR spectroscopy: a highly symmetrical packing (Type B) for long-chain saturated soaps, and an alternating, less symmetrical packing (Type A). These are distinguished by a single or split asymmetric COO⁻ stretch vibration, respectively. researchgate.net

Table 2: Characteristic IR Vibration Bands for Zinc Carboxylates

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νₐₛ(COO⁻) | ~1540 - 1610 | Asymmetric carboxylate stretch |

| νₛ(COO⁻) | ~1395 - 1420 | Symmetric carboxylate stretch |

| Δ (νₐₛ - νₛ) | ~120 - 215 | Separation value indicating coordination mode |

Note: Wavenumbers are approximate and can vary based on the specific compound and its physical state. The Δ value for a bridging bidentate coordination is typically smaller than for a monodentate coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments and Coordination Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, provides detailed insight into the local atomic environment and coordination geometry of this compound. Due to the low solubility of zinc soaps, solid-state NMR (ssNMR) is the preferred technique. nih.gov

¹³C NMR: Solid-state ¹³C NMR can effectively distinguish between different carboxylate binding modes. The chemical shift of the carboxylate carbon (¹³COO⁻) is sensitive to its coordination environment. Research on various zinc carboxylate complexes has established correlations between the ¹³C chemical shift and the binding mode. nih.gov

⁶⁷Zn NMR: As a more direct probe of the metal center, ⁶⁷Zn NMR spectroscopy offers unique information, although it is challenging due to the low natural abundance and large quadrupole moment of the ⁶⁷Zn isotope. nih.gov High-field ⁶⁷Zn ssNMR studies on a range of zinc carboxylates have successfully characterized the zinc coordination environment. The measured NMR parameters, such as the quadrupolar coupling constant (Cₐ) and the isotropic chemical shift (δᵢₛₒ), are directly related to the symmetry and nature of the local geometry around the zinc nucleus. nih.govresearchgate.net For instance, distinct ranges for these parameters have been associated with tetrahedral and pentacoordinated zinc sites. researchgate.net

Table 3: Correlation of Solid-State NMR Parameters with Carboxylate Binding Mode

| Technique | Parameter | Binding Mode | Typical Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | Monodentate Bridge | ~176 ppm |

| ¹³C NMR | Chemical Shift (δ) | Bidentate Bridge | ~180 ppm |

| ¹³C NMR | Chemical Shift (δ) | Chelating Mode | ~184 ppm |

| ⁶⁷Zn NMR | Isotropic Chemical Shift (δᵢₛₒ) | Tetrahedral (4-coordinate) | Varies, e.g., 140-265 ppm for various complexes researchgate.net |

| ⁶⁷Zn NMR | Quadrupolar Coupling Constant (Cₐ) | Tetrahedral (4-coordinate) | Varies, e.g., 7-26 MHz for various complexes researchgate.net |

Data derived from studies on various zinc carboxylate complexes. nih.govresearchgate.net

Evaluation of Molecular Structure in Langmuir Monolayers

The molecular structure and behavior of this compound at interfaces can be studied using Langmuir monolayers at the air-water interface. In these experiments, a monolayer of the parent fatty acid, 12-hydroxyoctadecanoic acid, is spread on an aqueous subphase containing zinc ions (Zn²⁺).

The presence of Zn²⁺ ions in the subphase significantly influences the structure of the monolayer. The zinc ions coordinate with the carboxylate headgroups of the fatty acid molecules, leading to a more condensed and ordered film compared to a monolayer on pure water. nih.gov Techniques such as grazing incidence X-ray diffraction (GIXD) and polarization-modulation infrared reflection absorption spectroscopy (PM-IRRAS) are used to probe the in-plane and out-of-plane structure. nih.govnih.gov

Studies on similar long-chain fatty acids have shown that the adsorption of zinc cations induces specific two-dimensional crystalline phases (X-phase). nih.gov The coordination of the carboxylate headgroups with the zinc cation is a key determinant of the monolayer's structure. PM-IRRAS analysis can reveal the coordination structure of the carboxylic group region, while X-ray absorption fine structure (XAFS) can determine the coordination number of the zinc cation. nih.gov The hydrocarbon chains are typically well-ordered and tilted with respect to the surface normal, and the degree of order and tilt angle are affected by the binding of zinc ions. osu.edu

Supramolecular Assembly and Network Architecture

Investigation of Thickener Network Formation and Mesh Sizes

The function of this compound as a thickener in systems like lubricating greases is entirely dependent on its supramolecular assembly into a network architecture. google.comlube-media.com This network is formed through the self-assembly of the zinc soap molecules into fibrous or platelet-like structures, which then entangle to create a semi-rigid, three-dimensional matrix. lube-media.com

The "mesh size" of this network refers to the average size of the pores or voids within the thickener matrix that hold the base oil. While direct measurement is complex, the dimensions of the constituent fibers provide an indication of the scale of the network. The rheology of the grease—its flow and deformation characteristics—is a macroscopic manifestation of this microscopic network architecture. researchgate.net A dense and uniform network of fine, entangled fibers typically results in a stable grease with good oil-holding capacity and mechanical stability. semanticscholar.org The shear-thinning behavior of such greases is attributed to the reversible breakdown and alignment of this fiber network under stress. elgi.org

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃₆H₇₀O₆Zn |

| 12-hydroxyoctadecanoic acid | C₁₈H₃₆O₃ |

| Zinc stearate | C₃₆H₇₀O₄Zn |

| Behenic acid | C₂₂H₄₄O₂ |

Role of Intermolecular Interactions in Self-Assembly

The spontaneous organization of this compound molecules into well-defined hierarchical structures is a complex process governed by a delicate interplay of various non-covalent intermolecular interactions. These forces, including hydrogen bonding, van der Waals forces, and ionic interactions, dictate the molecular packing and ultimately the macroscopic properties of the resulting material. The self-assembly is a thermodynamically driven process seeking the most stable arrangement of molecules.

Hydrogen Bonding

The 12-hydroxyoctadecanoate ligand possesses a hydroxyl (-OH) group and a carboxylate (-COO⁻) group, both of which are capable of participating in hydrogen bonding. While the carboxylate group is involved in ionic interactions with the zinc ion, the hydroxyl group on the alkyl chain introduces an additional site for hydrogen bonding.

In the self-assembly of the parent molecule, 12-hydroxystearic acid, hydrogen bonding plays a crucial role in the formation of fibrillar networks. The hydroxyl groups can form intermolecular hydrogen bonds, leading to the creation of extended chains or networks. This hydrogen-bonding network, in conjunction with other intermolecular forces, contributes to the gelating properties of 12-hydroxystearic acid in various organic solvents.

Van der Waals Forces

Van der Waals forces, although weaker than hydrogen bonds or ionic interactions, are collectively significant in the self-assembly of this compound due to the long alkyl chains of the octadecanoate ligand. These forces arise from temporary fluctuations in electron density, leading to transient dipoles that induce complementary dipoles in neighboring molecules.

The collective strength of these interactions along the length of the carbon chains significantly influences the melting point, solubility, and mechanical properties of the material. The efficient packing of these chains leads to the formation of lamellar structures, a common motif in metal soaps.

Ionic Interactions

The primary ionic interaction in this compound is the electrostatic attraction between the positively charged zinc ion (Zn²⁺) and the negatively charged carboxylate groups (-COO⁻) of the 12-hydroxyoctadecanoate ligands. This strong interaction is fundamental to the formation of the metal soap itself.

The ionic interactions provide the initial and strongest linkage between the zinc centers and the organic ligands, forming the backbone of the supramolecular assembly. The geometry and coordination preferences of the zinc ion play a critical role in determining the dimensionality and topology of the resulting structure. In aged oil paints, it has been observed that metal ions like zinc can bind to carboxylate groups within the polymerized oil network, forming an ionomer-like system, which highlights the significance of these ionic interactions in complex environments mdpi.com.

Rheological Investigations and Viscoelastic Behavior

Bulk Rheological Characterization

Oscillatory shear rheometry is a non-destructive technique used to probe the viscoelastic nature of materials. A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : Represents the elastic component of the material. It is a measure of the energy stored and recovered per cycle of oscillation, reflecting the solid-like behavior. In greases, a higher G' indicates a stronger, more rigid thickener network.

Loss Modulus (G'') : Represents the viscous component. It is a measure of the energy dissipated as heat per cycle, reflecting the liquid-like behavior.

For soap-thickened greases, the G' is typically greater than the G'' at low strains and frequencies, indicating a stable, gel-like structure. As the thickener concentration increases, both moduli tend to increase. nih.govmdpi.com The point where G' equals G'' is known as the crossover point, which can indicate the onset of significant structural changes or flow. nih.gov While specific G' and G'' data for greases thickened solely with zinc 12-hydroxystearate are not extensively documented due to its limited thickening power, its addition to other grease systems can modify these viscoelastic parameters by altering the soap fiber network. google.comepo.org

Table 1: Representative Viscoelastic Properties of a Generic Soap-Thickened Grease This interactive table illustrates the typical data obtained from an oscillatory amplitude sweep test. Data is representative and not specific to zinc;12-hydroxyoctadecanoate (B1258542).

| Shear Strain (%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Dominant Behavior |

|---|---|---|---|

| 0.01 | 10000 | 1500 | Elastic |

| 0.1 | 10000 | 1500 | Elastic |

| 1.0 | 9500 | 1800 | Elastic |

Squeeze flow rheometry is a valuable technique for characterizing the rheology of highly concentrated or semi-solid materials like grease, which can be prone to fracture in traditional rotational rheometers. netzsch.com In this method, a sample is placed between two parallel plates, and the force required to squeeze the material at a constant velocity (or the change in gap under a constant force) is measured. mdpi.comresearchgate.net

This technique provides information on:

Biaxial Extensional Viscosity : How the material resists being stretched in two directions.

Compressibility : The material's response to being compressed.

Wall Slip : Greases are designed to slip at surfaces, and squeeze flow can help quantify this behavior. nih.gov

The resulting data can be used to calculate complex viscosity over a range of shear rates that may not be accessible with other methods. netzsch.com This is particularly relevant for understanding how a grease will behave when forced through small clearances or under heavy loads.

Steady-state and dynamic frequency scan tests provide complementary information about the rheological behavior of a material.

Steady-State Flow Tests : These tests measure viscosity as a function of shear rate. Lubricating greases typically exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. researchgate.net These tests also determine the yield stress , which is the minimum stress required to initiate flow, a critical parameter for grease performance. nih.gov

Dynamic Frequency Scans : In these tests, the frequency of oscillation is varied while the strain is held constant within the linear viscoelastic region (LVER). This reveals how the material's structure responds to different timescales of deformation. For greases, G' and G'' often show a weak dependence on frequency in their stable gel state, indicating a persistent network structure.

Microrheological Techniques

Microrheology probes the local rheological properties of a material on a microscopic scale. This is particularly useful for heterogeneous materials like greases, where the bulk properties may not fully represent the environment at the microstructural level. conicet.gov.arrsc.org

Multiple-particle tracking (MPT) is a passive microrheological technique where the Brownian motion of microscopic probe particles embedded within a sample is monitored over time. core.ac.uknih.gov The trajectories of these particles are analyzed to determine their mean-squared displacement (MSD).

From the MSD, local viscoelastic properties, including G' and G'', can be calculated using the generalized Stokes-Einstein relation. aps.org MPT offers several advantages:

Small Sample Volumes : It is suitable for materials that are available only in small quantities. rsc.org

Wide Frequency Range : It can probe viscoelastic behavior over a broader range of frequencies than many mechanical rheometers. conicet.gov.ar

Probing Heterogeneity : By tracking many individual particles, it is possible to map out local variations in the viscoelastic properties of the grease, providing insight into the uniformity of the thickener network.

While specific MPT studies on zinc 12-hydroxystearate are not prominent in the literature, this technique could be used to understand how it modifies the local environment within a grease's soap fiber matrix on a microscopic level.

Influence on Viscosity and Flow Properties of Lubricating Greases

Research indicates that zinc 12-hydroxystearate functions primarily as a property modifier rather than a primary thickener in lubricating greases. google.comepo.org Its influence on viscosity and flow is a direct result of its limited gelling efficiency and its interactions with other components.

Zinc soaps are generally known to have a low ability to thicken oil compared to more common thickeners like lithium soaps. google.com Patent literature shows that even at very high concentrations (40-50 parts by weight), zinc 12-hydroxystearate forms only a soft grease (NLGI Grade 1-2) with a relatively low dropping point, which is indicative of a less robust thickener structure. google.comepo.org

Table 2: Thickening Ability of Zinc 12-Hydroxystearate in Mineral Oil Data derived from patent information google.comepo.org.

| Thickener System | Thickener Content (parts by weight) | NLGI Grade (ASTM D217) | Dropping Point (°C, ASTM D566) |

|---|

Comparative Rheological Studies with Other Metal Soaps

Metal soaps derived from 12-hydroxystearic acid (12-HSA) are widely used as thickeners in lubricating greases, with the choice of metal cation significantly influencing the final properties of the gel. astm.org Lithium and calcium soaps are the most common and effective thickeners in the grease industry. astm.orgstle.org

Greases formulated with lithium 12-hydroxystearate are known for their versatility, good mechanical stability, and resistance to shear. stle.orgtaylorandfrancis.comacs.org They typically form a smooth, buttery-textured grease due to a webbed, fibrous network structure. machinerylubrication.com Similarly, calcium 12-hydroxystearate is used to create greases with good water resistance and oxidation stability. machinerylubrication.com

In stark contrast, zinc 12-hydroxyoctadecanoate is a notably poor thickening agent when used as a simple soap. google.comepo.org Studies have shown that it possesses a very low gelling capacity, requiring exceptionally high concentrations of the thickener to form a grease structure. google.comepo.org Greases made from simple zinc stearate (B1226849) or zinc 12-hydroxystearate exhibit low dropping points, typically around 115-120°C, limiting their use in high-temperature applications. google.comepo.org This performance contrasts sharply with lithium-based greases, which have dropping points in the 350-400°F (approximately 177-204°C) range. machinerylubrication.com The inferior thickening ability suggests that the zinc cation leads to a less efficient or structurally different fibrillar network compared to lithium or calcium. acs.orggoogle.com

Impact of Thickener Concentration on Rheological Response

For organogels, the concentration of the gelling agent is a critical parameter that directly governs the mechanical strength and viscoelasticity of the system. In typical 12-HSA based organogels, an increase in the thickener concentration leads to a stronger gel network. nih.gov This is observed as an augmentation in the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov

While this general principle applies, the case of zinc 12-hydroxyoctadecanoate is distinguished by the magnitude of the concentration required. To achieve a grease-like consistency (e.g., NLGI Grade 2), formulations with lithium 12-hydroxystearate may require thickener content of about 5-15%. stle.orgmachinerylubrication.com Conversely, systems based on simple zinc 12-hydroxyoctadecanoate require extremely high thickener content, with reports indicating that 40 to 60 parts by weight are needed to achieve even a low degree of thickening. google.comepo.org Below these high thresholds, the material may not form a stable, self-supporting gel.

Table 1: Conceptual Impact of Zinc 12-Hydroxyoctadecanoate Concentration on Gel Properties This table provides illustrative data based on established principles for 12-HSA organogels, reflecting the compound's low thickening efficiency.

| Thickener Conc. (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | System Description |

|---|---|---|---|

| 10% | < 10 | < 5 | Viscous Liquid |

| 25% | ~ 50 | ~ 20 | Very Weak Gel |

| 40% | > 500 | > 100 | Soft Gel / Grease-like |

| 55% | > 2000 | > 400 | Firm Gel / Grease-like |

Shear-Thinning Phenomena in Organogel Systems

Organogels thickened with 12-HSA and its metal salts, including zinc 12-hydroxyoctadecanoate, typically exhibit non-Newtonian, shear-thinning (or pseudoplastic) behavior. researchgate.net This means their viscosity is not constant but decreases as the applied shear rate increases.

At rest or under low shear, the thickener fibers form a randomly oriented, entangled three-dimensional network that entraps the base oil, resulting in high viscosity. When subjected to increasing shear stress, these fibers begin to disentangle and align in the direction of flow. This structural rearrangement reduces the internal resistance to flow, causing a drop in the apparent viscosity of the organogel. This property is crucial in applications like lubrication, where a high viscosity is desired at rest to prevent leakage, but a lower viscosity is needed during operation to reduce friction.

Table 2: Representative Shear-Thinning Behavior of a 12-HSA Based Organogel This table illustrates the typical relationship between shear rate and viscosity for organogels of this class.

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

|---|---|

| 0.1 | 1000 |

| 1 | 250 |

| 10 | 60 |

| 100 | 15 |

| 1000 | 5 |

Mechanical Stability and Gel Strength Analysis

The mechanical stability of an organogel relates to its ability to resist permanent changes in structure and rheological properties when subjected to mechanical work or stress.

Evaluation of Thickener Network Softening and Breakdown

The fibrous network that gives the organogel its semi-solid structure is held together by relatively weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds. tandfonline.com When sufficient mechanical shear is applied, the energy input can overcome these forces, leading to the fracture of thickener fibers and the breakdown of the network structure. tandfonline.comutwente.nl

This process, known as mechanical or shear degradation, results in a softening of the gel, manifesting as a reduction in viscosity and consistency. tandfonline.com Research on lithium 12-hydroxystearate greases shows that while the energy required to break the intermolecular bonds is very small, the cumulative effect of prolonged shearing leads to significant and often irreversible changes in the grease's rheology. tandfonline.comutwente.nl The application of excessive shear can lead to a complete breakdown of the gel structure, resulting in substantial oil leakage and loss of functionality. researchgate.net

In some systems, if the shear is removed, the network may slowly reform, allowing the gel to recover some of its initial viscosity. This time-dependent recovery is known as thixotropy. researchgate.net The extent and rate of breakdown and potential recovery are dependent on the specific metal soap, its concentration, and the nature of the base oil. asme.org

Rheology of Organogels Formed by 12-Hydroxystearic Acid and its Metal Salts

The foundation of the rheological properties of these organogels lies in the self-assembly of the 12-hydroxystearic acid molecule. 12-HSA molecules crystallize from a solution to form high-aspect-ratio fibrillar structures. nih.gov These fibers subsequently entangle to create a self-assembled fibrillar network (SAFiN) that immobilizes the liquid phase, forming the gel. nih.govmdpi.com

The primary intermolecular force driving this self-assembly in 12-HSA is hydrogen bonding. tandfonline.com When 12-HSA is converted to a metal salt, such as zinc 12-hydroxyoctadecanoate, the carboxylic acid's proton is replaced by a metal cation. This introduces ionic interactions that also play a critical role in the aggregation and structure of the network.

The specific properties of the metal cation—its size, charge, and coordination preference—heavily influence the packing and morphology of the crystalline fibers. Quantum mechanical calculations have suggested that the lithium ion allows for the formation of efficiently packed aggregates, which may contribute to the superior performance of lithium 12-hydroxystearate as a thickener. acs.org Conversely, the observed poor thickening capacity of zinc 12-hydroxyoctadecanoate indicates that the presence of the zinc ion results in a less stable or less interconnected fibrillar network compared to its lithium and calcium counterparts. google.comepo.org

Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric analysis (TGA) is instrumental in elucidating the thermal stability and decomposition profile of zinc 12-hydroxyoctadecanoate (B1258542). By monitoring the mass of a sample as a function of temperature, TGA provides insights into the temperatures at which degradation processes initiate and the nature of the decomposition products. In a typical TGA thermogram for a metal soap like zinc 12-hydroxyoctadecanoate, the initial mass remains stable up to a certain temperature, beyond which a significant mass loss is observed, corresponding to the thermal degradation of the organic component.

The decomposition of zinc 12-hydroxyoctadecanoate is expected to occur in a multi-step process. The initial and primary mass loss is attributed to the decomposition of the 12-hydroxyoctadecanoate chains. This process typically results in the formation of volatile organic compounds and a solid residue of zinc oxide. The presence of the hydroxyl group on the fatty acid chain may influence the decomposition pathway and the thermal stability compared to its non-hydroxylated counterpart, zinc stearate (B1226849).

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25-300 | Minimal | Initial stable phase |

| 300-500 | Significant | Decomposition of organic (12-hydroxyoctadecanoate) chains |

| >500 | Plateau | Formation of stable zinc oxide residue |

Note: The data in this table is representative of the expected thermal decomposition of zinc 12-hydroxyoctadecanoate based on the behavior of similar zinc carboxylates. Actual values may vary depending on experimental conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential scanning calorimetry (DSC) is a powerful technique for investigating the thermal transitions of materials, such as melting, crystallization, and glass transitions. For zinc 12-hydroxyoctadecanoate, DSC analysis reveals key information about its physical state and stability at elevated temperatures. The DSC thermogram of zinc 12-hydroxyoctadecanoate would be characterized by an endothermic peak corresponding to its melting point. The melting temperature is a critical parameter, as it often defines the upper service temperature of the compound in applications like lubricants and polymer processing aids.

The melting point of zinc 12-hydroxyoctadecanoate is influenced by the long hydrocarbon chains of the 12-hydroxyoctadecanoic acid and the ionic nature of the zinc carboxylate bond. The presence of the hydroxyl group can lead to hydrogen bonding between molecules, potentially resulting in a higher melting point and a more ordered crystalline structure compared to zinc stearate.

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~115 | ~125 | Varies |

Note: The data in this table is an estimation based on the known properties of similar zinc soaps. The exact values can be influenced by the purity of the sample and the heating rate used in the DSC analysis.

Influence on Thermal Decomposition of Polymer Matrices

Zinc 12-hydroxyoctadecanoate plays a significant role as a thermal stabilizer, particularly in halogen-containing polymers like polyvinyl chloride (PVC). Its primary function is to mitigate the degradation of the polymer during high-temperature processing and throughout its service life.

In PVC, thermal degradation proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) and forming polyene sequences that lead to discoloration and deterioration of mechanical properties. Zinc 12-hydroxyoctadecanoate acts as a primary stabilizer by scavenging the released HCl. researchgate.net The zinc carboxylate reacts with HCl to form zinc chloride (ZnCl2) and 12-hydroxyoctadecanoic acid. nih.govnih.gov This reaction neutralizes the acidic HCl, preventing it from catalyzing further degradation of the PVC matrix. nih.gov

Furthermore, it is proposed that the zinc carboxylate can substitute the labile chlorine atoms on the PVC backbone, which are typically at allylic sites and are the initiation points for dehydrochlorination. This substitution forms a more stable ester linkage, thereby enhancing the intrinsic thermal stability of the polymer.

While zinc 12-hydroxyoctadecanoate is an effective primary stabilizer, its reaction product, zinc chloride, is a strong Lewis acid and can catalytically accelerate the dehydrochlorination of PVC once a certain concentration is reached. nih.gov This can lead to a rapid and catastrophic degradation of the polymer, a phenomenon often referred to as "zinc burning". nih.gov

To counteract this effect, zinc stabilizers are almost always used in combination with co-stabilizers, such as calcium stearate. The calcium co-stabilizer can react with the zinc chloride to regenerate the active zinc stabilizer and form calcium chloride (CaCl2), which is a less detrimental Lewis acid. This synergistic interaction between the calcium and zinc stabilizers provides a balanced and extended period of thermal protection for the PVC.

| Reaction | Description |

| Stabilization | |

| Zn(OOCR)₂ + 2HCl → ZnCl₂ + 2RCOOH | Neutralization of HCl by zinc 12-hydroxyoctadecanoate. |

| PVC-Cl + Zn(OOCR)₂ → PVC-OOCR + ZnCl(OOCR) | Substitution of labile chlorine atoms on the PVC chain. |

| Degradation | |

| ZnCl₂ + PVC → (PVC)⁺(ZnCl₃)⁻ → Degraded PVC + HCl | Catalytic dehydrochlorination of PVC by zinc chloride. |

| Synergism | |

| ZnCl₂ + Ca(OOCR)₂ → Zn(OOCR)₂ + CaCl₂ | Regeneration of the primary zinc stabilizer by the calcium co-stabilizer. |

RCOOH represents 12-hydroxyoctadecanoic acid.

High-Temperature Stability in Complex Grease Formulations

In the formulation of lubricating greases, zinc 12-hydroxyoctadecanoate is utilized as a thickener and gelling agent, particularly for high-temperature applications. google.com The fibrous network formed by the zinc soap in the base oil provides the grease with its semi-solid consistency and is crucial for its performance. The thermal stability of the zinc 12-hydroxyoctadecanoate thickener is paramount to the high-temperature performance of the grease.

The dropping point of a grease, which is the temperature at which it begins to lose its semi-solid structure, is directly related to the thermal stability of the thickener. Greases formulated with zinc 12-hydroxyoctadecanoate can exhibit high dropping points, making them suitable for use in applications where elevated temperatures are encountered. google.com The presence of the hydroxyl group in the 12-hydroxyoctadecanoate moiety contributes to stronger intermolecular interactions within the thickener matrix, enhancing its thermal and mechanical stability. google.com

| Property | Contribution of Zinc 12-Hydroxyoctadecanoate |

| Thickening Efficiency | Forms a stable, fibrous network in the base oil. |

| High-Temperature Performance | High dropping point due to the thermal stability of the soap. |

| Mechanical Stability | Strong intermolecular forces within the thickener enhance shear stability. |

| Water Resistance | The hydrophobic nature of the fatty acid chains imparts water repellency. |

Oxidation Stability and Antioxidant Synergies in Additive Systems

The oxidative stability of a material is its resistance to degradation caused by reaction with oxygen, a process that is often accelerated by heat. In the context of lubricants and polymers, oxidation can lead to the formation of sludge, varnish, and acidic byproducts, which can impair performance and reduce service life. Zinc compounds are known to possess antioxidant properties. nih.govnih.gov While zinc itself is redox-inert, it can contribute to antioxidant activity through various mechanisms, including the stabilization of membrane structures and the protection of sulfhydryl groups in proteins. nih.gov

In additive systems, zinc 12-hydroxyoctadecanoate can exhibit synergistic effects when combined with other antioxidants. consensus.appremedypublications.com Synergy occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects. consensus.appremedypublications.com For instance, zinc 12-hydroxyoctadecanoate could potentially act as a secondary antioxidant, decomposing hydroperoxides, while a primary antioxidant, such as a hindered phenol or an aromatic amine, scavenges free radicals. This complementary action can provide enhanced protection against oxidative degradation.

| Additive Combination | Potential Synergistic Mechanism |

| Zinc 12-hydroxyoctadecanoate + Hindered Phenol | The zinc compound may decompose hydroperoxides, while the phenol traps peroxy radicals. |

| Zinc 12-hydroxyoctadecanoate + Aromatic Amine | Similar to hindered phenols, aromatic amines act as radical scavengers, complementing the potential hydroperoxide decomposing activity of the zinc soap. |

| Zinc 12-hydroxyoctadecanoate + Phosphite Ester | Phosphites are known hydroperoxide decomposers, and their combination with a zinc soap could lead to a more efficient and comprehensive stabilization against oxidation. |

Interactions with Polymer Systems and Composite Materials

Role as a Polymer Stabilizer

One of the primary functions of zinc 12-hydroxyoctadecanoate (B1258542) is to act as a heat stabilizer, particularly in chlorine-containing polymers like polyvinyl chloride (PVC). platinumindustriesltd.com Heat stabilizers are essential additives that prevent the degradation of polymers when exposed to high temperatures during processing and end-use. specialchem.com

Zinc 12-hydroxyoctadecanoate is widely used to improve the thermal stability and processing characteristics of polymers such as polyolefins and PVC. nimbasia.com In PVC applications, zinc soaps like zinc stearate (B1226849) are among the most commonly used heat stabilizers due to their excellent stabilizing properties. platinumindustriesltd.comchembroad.com They are often used in combination with other metal soaps, such as calcium stearate, to create synergistic stabilizer systems. researchgate.netnih.gov These Ca/Zn stabilizer systems are popular due to their low toxicity and cost-effectiveness compared to alternatives like lead salts or organotin compounds. nih.govnih.gov The inclusion of these stabilizers is crucial for enhancing the durability and quality of PVC products, including pipes, cables, and construction materials. platinumindustriesltd.com

The thermal degradation of PVC involves the autocatalytic elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. icm.edu.plresearchgate.net Zinc 12-hydroxyoctadecanoate functions as a primary stabilizer by scavenging the released HCl. The zinc carboxylate reacts with HCl, neutralizing it and preventing it from catalyzing further degradation of the polymer chain. researchgate.netresearchgate.net

Furthermore, zinc soaps can substitute labile chlorine atoms (like allylic chlorides) in the PVC structure with more stable carboxylate groups. This action effectively inhibits the initiation of the "zipper" dehydrochlorination process, which is responsible for the rapid degradation and discoloration of the polymer. icm.edu.plsci-hub.se However, this reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can itself catalyze degradation, leading to a phenomenon known as "zinc burning". nih.govsci-hub.se

To counteract this, zinc stabilizers are almost always used in conjunction with co-stabilizers like calcium stearate. The calcium soap can react with the generated ZnCl₂ to regenerate the active zinc stabilizer and form calcium chloride (CaCl₂), which is less detrimental to the polymer's stability. researchgate.netsci-hub.se This synergistic interaction provides both good initial color hold and improved long-term thermal stability. sci-hub.se

| Stabilizer System | Function | Mechanism |

| Zinc 12-hydroxyoctadecanoate | Primary Stabilizer | Scavenges HCl, Substitutes labile chlorine atoms |

| Calcium Stearate | Co-stabilizer | Reacts with ZnCl₂ to regenerate zinc stabilizer, Acts as an HCl acceptor |

| β-Diketones / Polyols | Auxiliary Stabilizer | Can chelate ZnCl₂, further improving long-term stability |

Function as a Lubricant and Processing Aid in Polymer Industries

Beyond stabilization, zinc 12-hydroxyoctadecanoate is a highly effective lubricant and processing aid. nimbasia.comnimbasia.com Its lubricating qualities are essential for ensuring smooth operations in processes like extrusion and injection molding. silverfernchemical.comsakhainternational.com

Zinc 12-hydroxyoctadecanoate functions as both an internal and external lubricant. As an external lubricant, it migrates to the interface between the polymer melt and the hot metal surfaces of processing equipment. tianswax.com This forms a lubricating layer that reduces adhesion and friction, preventing the polymer from sticking to molds and facilitating easier mold release. silverfernchemical.comsakhainternational.complatinumindustriesltd.com This action improves production efficiency, reduces cycle times, and results in finished parts with a better surface finish. cargill.com

As an internal lubricant, it promotes the flow of polymer chains past one another, reducing the melt viscosity of the polymer. sakhainternational.comnih.gov This improved flowability is crucial for filling intricate molds and for the dispersion of other additives, such as pigments and fillers, within the polymer matrix. silverfernchemical.comnih.gov The fatty acid component of the molecule provides the lubricating properties, while the metallic component influences its compatibility with the polymer. researchgate.net

Influence on Polymer Rheology and Mechanical Properties

The addition of zinc 12-hydroxyoctadecanoate can significantly alter the rheological and mechanical properties of polymer compounds. Rheology, the study of the flow of matter, is critical for understanding how a polymer will behave during processing. mdpi.com

By acting as an internal lubricant, zinc 12-hydroxyoctadecanoate reduces the viscosity of the polymer melt. sakhainternational.comaip.org This decrease in viscosity, often measured as an increase in the melt flow rate (MFR) or melt volume rate (MVR), enhances the processability of the material. aip.orgwitpress.com For example, in studies with sulfonated polystyrene ionomers, the presence of molten zinc stearate was found to significantly lower the terminal relaxation time and the melt viscosity, which greatly improved melt processability. aip.org This effect is attributed to the ability of the molten zinc soap to solvate or disrupt the intermolecular forces between polymer chains, allowing them to move more freely. aip.org

| Property | Effect of Zinc 12-hydroxyoctadecanoate | Underlying Mechanism |

| Melt Viscosity | Decrease | Internal lubrication, disruption of intermolecular forces |

| Melt Flow Rate (MFR) | Increase | Reduced viscosity allows for easier flow |

| Processability | Improvement | Lower friction, better mold release, enhanced melt flow |

| Tensile Modulus | Can Decrease | Plasticizing effect |

| Tensile Strength | Can Improve at low concentrations | Improved dispersion and processing |

| Brittleness | Can Increase at high concentrations | Phase separation and crystallization of the additive |

Impact on Network Formation and Morphology within Polymer Composites

While direct studies detailing the impact of zinc;12-hydroxyoctadecanoate on the network formation and morphology of polymer composites are limited, the effects can be inferred from its known functions as a lubricant and dispersing agent, which are analogous to the well-documented roles of similar metallic soaps like zinc stearate.

Zinc stearate is recognized as both an internal and external lubricant in polymer processing. tldvietnam.comsilverfernchemical.com As an internal lubricant, it reduces the friction between polymer chains, which lowers the melt viscosity and enhances flowability. tldvietnam.comresearchgate.net This improved mobility of polymer chains can influence the crystallization process and the formation of the polymer network. By facilitating chain slippage, it can lead to a more ordered and potentially more crystalline morphology.

As a dispersing agent, this compound is expected to ensure the uniform distribution of other additives and fillers, such as pigments or reinforcing agents, throughout the polymer matrix. sakhainternational.commascomglobal.com This function is critical for preventing the agglomeration of filler particles, which can act as stress concentration points and create defects in the composite's morphology. mascomglobal.com Research on zinc stearate has shown that it effectively improves the dispersion of nucleating agents in polypropylene (B1209903), which in turn significantly influences the crystalline properties of the polymer. nih.govmdpi.com An even dispersion leads to a more homogeneous and consistent morphology, which is crucial for predictable material performance.

The presence of this compound can, therefore, lead to a more uniform and defect-free composite structure, indirectly shaping the final network morphology and crystalline architecture of the polymer matrix.

Integration into Advanced Composite Materials

The functional properties of this compound make it a candidate for use in various advanced composite materials, including those based on natural fibers and high-performance polymers.

Wood-polymer composites (WPCs) are materials that combine wood fibers or flour with a thermoplastic matrix. Additives are essential in WPC formulations to improve processing, enhance properties, and ensure durability. While specific data on this compound in WPCs is scarce, the role of other zinc compounds, such as zinc borate (B1201080), is well-established, providing insight into how zinc-based additives function in these systems.

Zinc borate is often incorporated into WPCs as a fire retardant and a biocide to improve resistance against fungal decay. researchgate.netncsu.eduncsu.edu Studies have shown that the addition of zinc borate can influence the mechanical properties of the final composite. ncsu.eduncsu.edu For instance, some research indicates that while zinc borate can improve hardness, it may lead to a reduction in flexural and tensile strength, potentially due to the formation of crystalline deposits on wood fibers that reduce bonding efficiency with the polymer matrix. ncsu.edu

In this context, this compound would likely serve a different primary function. Its established lubricating properties would be highly beneficial during the processing of WPCs. nimbasia.com The high content of wood flour makes the composite melt highly viscous, and an effective lubricant like this compound can improve melt flow, reduce processing temperatures, and minimize wear on manufacturing equipment. pishrochem.complatinumindustriesltd.com Furthermore, as a dispersing agent, it would aid in the homogeneous mixing of the hydrophilic wood fibers with the hydrophobic polymer matrix, a critical challenge in WPC production.

The role of this compound in enhancing the mechanical properties of composites is typically indirect, stemming from its function as a dispersing agent. By ensuring the uniform distribution of reinforcing fillers or nucleating agents, it allows these primary additives to perform their function optimally, leading to improved mechanical performance.

A compelling case study on the closely related compound, zinc stearate, demonstrates this effect. In a study involving polypropylene composites nucleated with sodium 4-[(4-chlorobenzoyl) amino] benzoate (B1203000) (SCAB), the addition of zinc stearate was found to significantly reduce the aggregation of the SCAB nucleating agent. researchgate.netmdpi.com This improved dispersion led to a more uniform crystalline structure in the polypropylene matrix, resulting in a marked increase in both flexural and tensile strength compared to composites with the nucleating agent alone. researchgate.netmdpi.com

Table 1: Illustrative Mechanical Properties of Polypropylene (PP) Composites with a Nucleating Agent (SCAB) and Zinc Stearate (Znst) as a Dispersant

| Material Composition | Tensile Strength (MPa) | Flexural Strength (MPa) |

| Pure PP | 34.1 | 35.8 |

| PP / SCAB | 39.8 | 38.8 |

| PP / SCAB-Znst | 42.9 | 40.6 |

This table is based on data for zinc stearate (Znst) and is presented as an illustrative example of how a zinc soap can indirectly enhance mechanical properties by improving the dispersion of a primary additive. researchgate.netmdpi.com It is expected that this compound would have a similar effect.

Study of Metal Soap Formation and Aggregation in Organic Matrices

The formation and aggregation of metal soaps like this compound in organic matrices are fundamental to their function as rheology modifiers, gellants, and stabilizers. The behavior is governed by the self-assembly of the fatty acid molecules, driven by non-covalent interactions.

Molecular dynamics simulations of 12-hydroxystearic acid (12-HSA), the precursor to this compound, and its lithium salt in a nonpolar organic solvent (hexane) provide significant insight into this process. researchgate.netnih.gov These studies reveal that 12-HSA molecules self-assemble into pseudocrystalline aggregates. researchgate.netnih.gov This assembly is primarily driven by two key interactions:

Head-to-head dimerization of the carboxylic acid groups.

The formation of polarized five- and six-membered rings through hydrogen bonding between the hydroxyl groups on the 12th carbon of adjacent molecules. nih.gov

This combination of interactions leads to the formation of stable, ordered structures, often described as a "ring-of-rings" motif, which can grow into larger fibrils that form a network throughout the organic matrix. nih.gov

When the carboxylic acid is replaced by a metal salt (a metal soap), the nature of the aggregation changes, depending on the coordinating metal ion. researchgate.netnih.gov Simulations with lithium 12-hydroxystearate showed the formation of a network of fibrils that spanned the sample volume. nih.gov Quantum mechanical and molecular dynamics studies on lithium and sodium 12-hydroxystearates demonstrated that the specific coordination geometry of the cation (the counterion) significantly affects the packing at the head group and the frequency of hydroxyl hydrogen bonding. nih.govdrexel.edu

For this compound, the divalent nature of the zinc ion (Zn²⁺) would lead to a different aggregation structure compared to monovalent ions like lithium or sodium. The zinc ion would act as a coordination center, linking two 12-hydroxyoctadecanoate molecules. The resulting aggregate structure would be a complex interplay between this ionic coordination at the carboxylate head groups and the persistent hydrogen bonding among the hydroxyl groups along the fatty acid chains. This intricate, self-assembled network is responsible for the compound's ability to thicken organic liquids and form stable gels.

Advanced Spectroscopic and Spectrometric Techniques in Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Coordination

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for elucidating the chemical bonding within zinc 12-hydroxyoctadecanoate (B1258542). It is particularly effective in confirming the formation of the zinc carboxylate salt and characterizing the coordination environment of the zinc ion.

The infrared spectrum of zinc 12-hydroxyoctadecanoate is distinguished by characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most critical region for analysis is the carboxylate stretching region. In the precursor, 12-hydroxystearic acid, the carbonyl (C=O) stretch of the carboxylic acid group typically appears as a strong band around 1700 cm⁻¹. Upon coordination to the zinc ion, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻).

The asymmetric stretching vibration is particularly sensitive to the coordination mode and the nature of the metal ion, typically appearing in the 1530-1600 cm⁻¹ range for zinc carboxylates. uva.nl The symmetric stretch is found at lower wavenumbers. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination geometry of the carboxylate ligand to the zinc center.

Other significant bands in the FTIR spectrum include the O-H stretching vibration from the hydroxyl group on the stearate (B1226849) backbone, which is typically observed as a broad band in the 3200-3500 cm⁻¹ range. chalcogen.ro The C-H stretching vibrations of the long alkyl chain appear as strong bands in the 2800-3000 cm⁻¹ region.

Interactive Data Table: Key FTIR Vibrational Frequencies for Zinc 12-Hydroxyoctadecanoate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | ~3300-3500 | Hydroxyl group stretching |